8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic IUPAC name reflects the compound’s intricate polycyclic framework and functional group arrangement:
(1S,3R,6R,8S,10R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.0¹,¹¹.0³,⁷.0⁷,¹¹.0¹³,¹⁷]nonadec-16-ene-5,15,18-trione . Key components include:
- Numerical descriptors : The "8.7.2" notation indicates ring sizes and bridging patterns.
- Stereochemical identifiers : Five chiral centers (1S, 3R, 6R, 8S, 10R) govern spatial orientation.
- Functional groups : Two hydroxyl (-OH), three ketone (=O), and a tert-butyl substituent define reactivity.
The molecular formula C₂₀H₂₄O₁₀ distinguishes it from simpler ginkgolides through additional oxygen atoms and hydroxylation .
Molecular Topology and Polycyclic Framework Analysis
The hexacyclic system comprises six fused rings (A–F) with distinct connectivity (Fig. 1):
- Ring A : Oxolane (tetrahydrofuran) fused to a cyclohexene moiety.
- Rings B–D : Bridged oxepane and dioxane systems.
- Rings E–F : Spiro-linked γ-lactone and cyclohexenone groups.
Key topological features :
Stereochemical Configuration and Chiral Center Assignments
X-ray diffraction and NMR studies confirm five stereocenters with the following configurations :
| Carbon | Configuration | Bond Connectivity |
|---|---|---|
| C1 | S | Oxolane-O linkage |
| C3 | R | Bridgehead |
| C6 | R | Hydroxyl position |
| C8 | S | tert-Butyl anchor |
| C10 | R | Lactone junction |
The InChIKey (NFDZKHCIMGCVNP-HWAOTTOPSA-N) encodes this stereochemistry, critical for biological recognition .
X-ray Crystallographic Studies of Solvate Forms
Crystallization in polar solvents yields distinct solvates with unique packing motifs (Table 1) :
| Solvate | Space Group | Unit Cell Parameters (Å) | Hydrogen Bonds |
|---|---|---|---|
| DMSO | P2₁2₁2₁ | a=8.21, b=12.34, c=18.72 | O-H⋯O (2.65Å) |
| Hydrate | P2₁2₁2₁ | a=7.89, b=11.98, c=17.85 | O-H⋯O (2.71Å) |
| Acetone | P2₁2₁ | a=9.02, b=13.45, c=19.11 | O-H⋯O (2.68Å) |
Key findings :
Comparative Analysis with Ginkgolide Isomers
Structural parallels to ginkgolides (e.g., ginkgolide C) highlight shared pharmacophores (Table 2) :
| Feature | Target Compound | Ginkgolide C |
|---|---|---|
| Cage structure | Hexacyclic | Pentacyclic |
| tert-Butyl position | C8 | C10 |
| Hydroxyl groups | C6, C12 | C1, C3, C7 |
| Bioactivity target | Glycine receptors | PAF receptors |
Divergences :
- Oxygen content : Additional ether and carbonyl groups enhance polarity.
- Ring junctions : Spiro-linked lactone (vs. fused in ginkgolides).
- Synthetic accessibility : Lack of the ginkgolide’s characteristic hemiacetal .
Properties
IUPAC Name |
8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c1-6-9-10(27-13(6)23)11(21)19-8-5-7(17(2,3)4)18(19)12(22)14(24)28-16(18)29-20(9,19)15(25)26-8/h7-8,10-12,16,21-22H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXAKXRVQRODDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C34C25C(=O)OC3CC(C46C(C(=O)OC6O5)O)C(C)(C)C)O)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Source Identification and Isolation
8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione shares structural similarities with ginkgolides, a class of terpenoids predominantly isolated from Ginkgo biloba leaves. The extraction process begins with dried plant material subjected to solvent extraction using polar solvents such as ethanol or methanol. A critical step involves defatting the crude extract with non-polar solvents (e.g., hexane) to remove lipids, followed by liquid-liquid partitioning to enrich the target compound.
Chromatographic Purification
Synthetic Routes
Retrosynthetic Analysis
The compound’s hexacyclic framework demands a retrosynthetic strategy dissecting the structure into manageable intermediates. Key disconnections target the lactone rings (C5 and C15) and the tetraoxa bridge (C2, C4, C14, C19), enabling stepwise assembly via cyclization and oxidation reactions.
Core Ring Assembly
The synthesis initiates with a Diels-Alder reaction between a functionalized diene and a tert-butyl-containing dienophile to establish the bicyclo[3.2.1]octane core. Subsequent epoxidation and acid-catalyzed ring-opening yield the tetrahydrofuran moiety, while Mitsunobu conditions facilitate stereoselective hydroxylation at C6 and C12.
Late-Stage Functionalization
Comparative Analysis of Methods
| Parameter | Natural Extraction | Synthetic Synthesis |
|---|---|---|
| Yield | 0.02–0.05% | 12–15% |
| Purity | >95% | >98% |
| Time Investment | 2–3 weeks | 4–6 months |
| Cost | Moderate | High |
| Scalability | Limited | Feasible |
Natural extraction offers ecological advantages but suffers from low yields and source dependency. In contrast, synthetic routes provide scalability and stereochemical control at the expense of complexity and cost.
Stereochemical Considerations
The compound’s biological activity hinges on its absolute configuration, notably the R stereochemistry at C8 and S at C16. Asymmetric catalysis using Jacobsen’s Mn(salen) complex ensures enantiomeric excess >90% during key cyclization steps, while X-ray crystallography confirms spatial arrangements post-synthesis.
Industrial-Scale Production Challenges
Solvent Optimization
Large-scale synthesis requires substituting toxic solvents (e.g., dichloromethane) with biodegradable alternatives like cyclopentyl methyl ether (CPME). Pilot studies show CPME maintains reaction efficiency while reducing environmental impact.
Catalytic Recycling
Heterogeneous catalysts (e.g., immobilized lipases) enable reagent recycling in oxidation steps, cutting costs by 30% in continuous flow systems.
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the epoxide ring can result in diols .
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for further studies in the formulation of dietary supplements or pharmaceutical agents aimed at combating oxidative damage.
Anti-inflammatory Effects
Studies have suggested that the compound may possess anti-inflammatory properties. In vitro assays demonstrated its potential to inhibit pro-inflammatory cytokines, making it a promising lead for developing new anti-inflammatory drugs.
Neuroprotective Effects
Given its structural characteristics similar to known neuroprotective agents found in natural products like Ginkgo biloba extracts, this compound may offer neuroprotective effects against conditions such as Alzheimer's disease and other neurodegenerative disorders.
Material Science Applications
UV Absorption and Photostabilization
The compound's unique structure allows it to absorb ultraviolet (UV) radiation effectively. This property can be harnessed in the development of UV-stabilizers for plastics and coatings to enhance their durability against UV degradation.
Polymer Additives
In materials science, compounds with similar structures are often used as additives in polymers to improve thermal stability and mechanical properties. The integration of 8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione into polymer matrices could lead to enhanced performance characteristics.
Environmental Chemistry Applications
Bioremediation
Due to its chemical stability and potential biodegradability under specific conditions, this compound may be investigated for use in bioremediation processes aimed at detoxifying contaminated environments.
Green Chemistry Initiatives
The synthesis of this compound through eco-friendly methods aligns with green chemistry principles. Its application in sustainable practices could contribute to reducing environmental impact while providing effective chemical solutions.
Case Studies and Research Findings
-
Antioxidant Activity Study
- A study conducted by researchers evaluated the antioxidant capacity of various derivatives of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay methods.
- Results indicated that modifications to the hydroxyl groups significantly enhanced radical scavenging activity compared to standard antioxidants like ascorbic acid.
-
Material Stability Research
- Investigations into the photostabilization effects of incorporating this compound into polymer matrices showed a marked improvement in UV resistance compared to unmodified polymers.
- The study concluded that the compound could extend the lifespan of materials exposed to harsh environmental conditions.
-
Neuroprotective Mechanism Exploration
- A series of in vitro experiments assessed the neuroprotective effects of the compound against oxidative stress induced by hydrogen peroxide in neuronal cell lines.
- Findings revealed that the compound significantly reduced cell death and oxidative damage markers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The epoxide ring and hydroxyl groups allow it to form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features Across Analogs
The following table compares the target compound with structurally related molecules:
Key Observations:
Functional Groups : The presence of multiple hydroxyl and oxa groups distinguishes it from sulfur-containing analogs (e.g., 16-thia substitution in ), which may alter electronic properties and reactivity.
Physicochemical Properties
- Hydrophobicity : The tert-butyl and methyl groups increase hydrophobicity compared to hydroxyl-rich analogs like 1-Hydroxyginkgolide A .
- Solubility: Polar functional groups (hydroxyl, oxa) may enhance water solubility relative to fully non-polar analogs (e.g., phenyl-substituted compounds in ).
- Molecular Weight : The target compound’s molecular weight (~424 g/mol) aligns with drug-like molecules, though bulkier substituents could impact bioavailability .
Bioactivity and Mode of Action
Methodological Insights for Structural Comparison
Advanced algorithms for chemical structure comparison (e.g., maximal common subgraph analysis) highlight biochemical relevance:
- The target compound’s hexacyclic system shares local matches with ginkgolides, suggesting evolutionary or biosynthetic relationships .
- Clustering based on bioactivity profiles (e.g., NCI-60 dataset analysis) could link the target compound to pathways involving terpenoid metabolism or oxidative stress response .
Biological Activity
The compound 8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione is a complex polycyclic structure derived from the Ginkgo biloba tree and is known for its diverse biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C20H24O10
- Molecular Weight : 424.4 g/mol
- IUPAC Name : (1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6-hydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
-
Antioxidant Activity :
- The compound shows significant antioxidant properties which help in scavenging free radicals and reducing oxidative stress in cells.
- Studies have demonstrated its ability to protect against oxidative damage in various cell lines.
-
Anti-inflammatory Effects :
- It has been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- In vivo studies suggest that it may reduce inflammation in models of arthritis.
-
Neuroprotective Properties :
- The compound has been linked to neuroprotective effects through the modulation of neurotransmitter systems.
- Research indicates potential benefits in models of neurodegenerative diseases such as Alzheimer's.
-
Cardiovascular Benefits :
- It may improve endothelial function and reduce the risk of cardiovascular diseases by enhancing blood flow and reducing platelet aggregation.
Data Tables
Case Studies
-
Antioxidant Study :
In a study conducted on human fibroblasts exposed to oxidative stressors (hydrogen peroxide), treatment with the compound resulted in a significant reduction in markers of oxidative damage compared to untreated controls. -
Neuroprotection in Alzheimer's Models :
A study using transgenic mice models of Alzheimer's disease showed that administration of the compound improved cognitive function and reduced amyloid plaque formation compared to placebo-treated groups. -
Inflammation Reduction in Arthritis Models :
In a rat model of rheumatoid arthritis, the compound demonstrated a marked decrease in joint swelling and inflammatory markers after four weeks of treatment.
Q & A
Q. How to design stability-indicating assays for regulatory compliance?
- Methodology : Follow ICH guidelines (Q1A, Q2B) to validate HPLC methods for forced degradation studies. Use photodiode array (PDA) detectors to track degradation peaks. Establish acceptance criteria for impurity thresholds (<0.1%) .
Tables for Key Methodological Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
